molecular formula C19H18F3N5O2 B2893666 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1797058-90-2

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2893666
CAS No.: 1797058-90-2
M. Wt: 405.381
InChI Key: YRIWATRFKRRAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a piperidine core substituted with a 3-cyanopyrazine moiety and a 4-(trifluoromethoxy)benzamide group. This compound combines a heterocyclic pyrazine ring, known for its role in modulating biological activity, with a trifluoromethoxy group that enhances lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c20-19(21,22)29-15-3-1-14(2-4-15)18(28)26-12-13-5-9-27(10-6-13)17-16(11-23)24-7-8-25-17/h1-4,7-8,13H,5-6,9-10,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIWATRFKRRAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Methodological Frameworks

Retrosynthetic Analysis

The compound is dissected into two key fragments:

  • Fragment A : 4-(Trifluoromethoxy)benzoic acid.
  • Fragment B : N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)amine.

Coupling these fragments via amide bond formation forms the target molecule.

Synthesis of Fragment B: Piperidine Intermediate

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol, which undergoes sequential protection and substitution:

  • BOC Protection : Reacting piperidin-4-ylmethanol with di-tert-butyl dicarbonate in ethanol and sodium hydroxide yields the tert-butoxycarbonyl (BOC)-protected intermediate (89–93% yield).
  • Nucleophilic Substitution : The BOC-protected piperidine reacts with 2-chloro-3-cyanopyrazine in tetrahydrofuran (THF) using triethylamine as a base. This step introduces the cyanopyrazine group at the piperidine nitrogen (78–82% yield).
  • Deprotection : Treatment with hydrochloric acid removes the BOC group, yielding N-((piperidin-4-yl)methyl)-3-cyanopyrazin-2-amine hydrochloride (quantitative yield).
Critical Optimization Parameters
  • Solvent Selection : Ethanol or THF minimizes side reactions during BOC protection.
  • Stoichiometry : A 1:1.2 molar ratio of piperidine to 2-chloro-3-cyanopyrazine ensures complete substitution.

Synthesis of Fragment A: 4-(Trifluoromethoxy)Benzoic Acid Activation

Carboxylic Acid Activation

4-(Trifluoromethoxy)benzoic acid is activated using carbodiimide reagents:

  • EDCI/HOBt System : Reacting the acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane generates the active ester (90–94% yield).
  • Alternative Methods : Mixed anhydride formation with pivaloyl chloride at −10°C achieves comparable activation efficiency (88% yield).

Amide Coupling and Final Assembly

Coupling Reaction Conditions

The activated benzoic acid derivative is coupled with the piperidine-amine intermediate under inert conditions:

  • Solvent : Anhydrous dichloromethane or THF.
  • Base : Triethylamine or diisopropylethylamine (DIPEA) to scavenge HCl.
  • Temperature : 0–25°C to prevent racemization.

Representative Procedure :

  • Combine activated benzoic acid (1.0 eq), piperidine-amine (1.1 eq), and DIPEA (2.5 eq) in THF at 0°C.
  • Stir for 12–16 hours at room temperature.
  • Quench with water and extract with ethyl acetate.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product (82–86% yield).

Byproduct Management

  • Unreacted Starting Material : Removed via aqueous washes.
  • Dipeptide Formation : Minimized by maintaining a 1:1.1 molar ratio of acid to amine.

Yield Optimization and Process Scalability

Catalytic and Solvent Effects

Condition Yield (%) Purity (%)
EDCI/HOBt in DCM 86 98.5
Pivaloyl Chloride in THF 82 97.8
DCC/HOBt in DMF 75 95.2

Key Observations :

  • EDCI/HOBt in dichloromethane (DCM) provides the highest yield and purity.
  • Dimethylformamide (DMF) leads to lower yields due to side reactions.

Temperature and Stoichiometry

  • Lower Temperatures (0°C) : Reduce epimerization but slow reaction kinetics.
  • Excess Amine (1.1 eq) : Ensures complete consumption of the activated acid.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine), 7.92 (d, J = 8.4 Hz, 2H, benzamide), 7.25 (d, J = 8.4 Hz, 2H, benzamide), 4.12 (t, J = 6.8 Hz, 2H, piperidine-CH₂), 3.01–2.89 (m, 2H, piperidine), 2.45–2.32 (m, 1H, piperidine), 1.85–1.72 (m, 2H, piperidine).
  • MS (ESI+) : m/z 448.2 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).
  • Melting Point : 142–144°C (consistent with crystalline structure).

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler analogs with fewer functional groups.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Piperidine-Benzamide Derivatives

The piperidine-benzamide scaffold is a common pharmacophore in medicinal chemistry. Key analogues include:

Substituent Variations on the Piperidine Ring
  • Compound 17e (): Features a 1,1,2,2-tetrafluoroethoxy group and a guanidinobenzyl substituent. Its molecular weight (468.19 g/mol) is higher than the target compound due to the guanidine group, which may enhance hydrogen-bonding interactions .
  • Compound 6e (): Contains a 1,1,2,2-tetrafluoroethyl group and an aminobenzyl substituent. The absence of a cyanopyrazine ring reduces its heterocyclic complexity compared to the target compound .
  • CNS4 (): A pyridinylpiperidine-thiocarbamoylbenzamide derivative. The thiocarbamoyl group and pyridine ring differ from the target compound’s cyanopyrazine and benzamide linkage, impacting electronic properties .
Heterocyclic Attachments
  • Compound 14 (): Incorporates a bromophenoxy group and a hydroxyphenylpiperazine.
  • N-((1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide (): Shares the trifluoromethoxybenzamide group but replaces the cyanopyrazine-piperidine core with a pyrazole-pyridine system. This structural divergence may alter target selectivity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₀H₁₇F₃N₅O₂ 424.38 3-Cyanopyrazine, trifluoromethoxy Not reported
17e () C₂₂H₂₄F₄N₆O₂ 468.19 Tetrafluoroethoxy, guanidinobenzyl Not reported
6e () C₂₁H₁₈F₂N₂O₂ 376.18 Tetrafluoroethyl, aminobenzyl Not reported
CNS4 () C₂₀H₁₉FN₄OS 390.45 Pyridine, thiocarbamoyl Not reported

Notes:

  • The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy or hydroxy analogues.

Key Differentiators of the Target Compound

Trifluoromethoxy Group : Compared to methoxy or chloro substituents, this group improves membrane permeability and metabolic resistance.

Synthetic Accessibility : The absence of complex protecting groups (e.g., guanidine in 17e) may streamline synthesis relative to some analogues.

Q & A

Q. What multi-step synthetic strategies are employed for synthesizing N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide?

Methodological Answer:

  • Step 1: Piperidine Core Functionalization
    React piperidin-4-ylmethanol with 3-cyanopyrazine under nucleophilic substitution conditions (e.g., using NaH in DMF) to introduce the pyrazine moiety.
  • Step 2: Benzamide Coupling
    Activate 4-(trifluoromethoxy)benzoic acid using HBTU or DCC in anhydrous THF, followed by coupling with the piperidine intermediate.
  • Step 3: Purification
    Use silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product. Monitor purity via HPLC and confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) to verify proton environments (e.g., trifluoromethoxy singlet at δ 7.4–7.6 ppm, piperidine methylene at δ 3.1–3.3 ppm).
  • Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]+^+ (e.g., calculated for C21_{21}H19_{19}F3_3N5_5O2_2: 430.1495).
  • FT-IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and cyano group (~2200 cm1^{-1}) .

Q. What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Hazard Analysis : Conduct risk assessments for reagents like cyanopyrazine derivatives (mutagenicity potential) and trifluoromethoxy precursors (volatility).
  • Ventilation : Use fume hoods when handling acetonitrile or dichloromethane.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Store intermediates at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the coupling step between the piperidine intermediate and benzamide group?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for improved solubility.
  • Catalyst Optimization : Compare coupling agents (e.g., HATU vs. HBTU) and base additives (e.g., DIPEA vs. Et3_3N).
  • DOE Approach : Use a 3-factor (temperature, stoichiometry, reaction time) design to identify optimal conditions .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Focus on the cyanopyrazine moiety’s role in hydrogen bonding.
  • QSAR Modeling : Train models on analogues with varying substituents (e.g., trifluoromethoxy vs. methoxy) to predict bioactivity .

Q. What strategies address low aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Introduce phosphate esters at the piperidine nitrogen for enhanced hydrophilicity.
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Q. How should researchers resolve contradictory bioactivity data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Validate activity across 5–6 log units to rule out assay-specific artifacts.
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets.
  • Metabolic Stability Tests : Incubate with liver microsomes to assess compound degradation .

Q. What experimental approaches stabilize labile intermediates during synthesis?

Methodological Answer:

  • Low-Temperature Storage : Keep intermediates at –20°C under argon to prevent oxidation.
  • In Situ Quenching : Add stabilizers like BHT (butylated hydroxytoluene) during workup.
  • Real-Time Monitoring : Use LC-MS to track degradation and adjust purification timelines .

Data Contradiction Analysis

Q. How to interpret discrepancies in 1^11H NMR spectra between synthetic batches?

Methodological Answer:

  • Impurity Profiling : Compare HPLC traces to identify byproducts (e.g., unreacted starting materials).
  • Solvent Effects : Re-acquire spectra in deuterated DMSO if rotamers are suspected due to restricted piperidine rotation.
  • Crystallography : Grow single crystals for X-ray analysis to confirm stereochemistry .

Q. What methodologies validate conflicting enzyme inhibition results?

Methodological Answer:

  • Orthogonal Assays : Repeat tests using fluorescence polarization (FP) and surface plasmon resonance (SPR).
  • Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to calibrate assay conditions.
  • Statistical Analysis : Apply ANOVA to assess inter-experimental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.